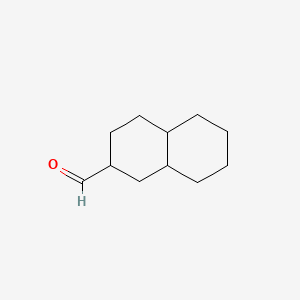

Decahydronaphthalene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decahydronaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 10484-22-7 . It has a molecular weight of 166.26 . It is in liquid form .

Physical And Chemical Properties Analysis

Decahydronaphthalene-2-carbaldehyde is a liquid . It has a molecular weight of 166.26 and is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Chemistry

- Decalin serves as a building block in the synthesis of complex chemical structures. For instance, it's used in the synthesis of quinoline ring systems and is fundamental in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

- It's also utilized in the preparation of Schiff Bases and metal complexes derived from 2-Hydroxynaphthalene-1-carbaldehyde, a compound closely related to Decalin. These Schiff bases play a significant role in the development of commercially useful compounds (K. Maher, 2018).

- Decalin is also integral in the enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes, showcasing its utility in organocatalytic reactions (B. Hong, R. Nimje, J. Liao, 2009).

Industrial Applications

- Decalin is identified as a component in aviation and diesel fuels. Research on its autoignition characteristics is crucial for developing surrogate models for transportation fuels (Mengyuan Wang et al., 2018).

- It has been studied for its physical properties like excess volumes when mixed with various compounds, which is essential in material science and industrial applications (T. Letcher, A. Lucas, 1982).

Toxicological Studies

- Decalin's toxicokinetics have been explored, especially its effects in causing alpha2u-globulin nephropathy in male rats. This research is vital for understanding its safety and environmental impact (J. Dill et al., 2003).

Reactive Wetting and Adsorption Studies

- Decalin has been used in studies focusing on reactive wetting, where its interaction with chemically patterned surfaces was examined. These studies have implications in understanding chemical reaction kinetics in industrial processes (Seokwon Lee, D. Kwok, P. E. Laibinis, 2002).

Safety and Hazards

Future Directions

While specific future directions for Decahydronaphthalene-2-carbaldehyde are not mentioned in the search results, it’s suggested that pyrrole-2-carbaldehydes, which may have a similar structure, could have future uses as biomarkers . The structure–activity relationships between the carbon chain length and the physiological activity are interesting to elucidate .

Mechanism of Action

Action Environment

The action, efficacy, and stability of Decahydronaphthalene-2-carbaldehyde can be influenced by various environmental factors These may include temperature, pH, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects

properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h8-11H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMZKTTWVWRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(Dimethylamino)-5-[(2-ethylsulfanylacetyl)amino]phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2908584.png)

![2-(2,5-dichlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2908589.png)

![4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2908591.png)

![Isopropyl 2-(isobutylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908593.png)

![2-[4-(2-Phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine;hydrochloride](/img/structure/B2908597.png)

![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)

![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)